2,4-Difluorobenzylamine (CAS 72235-52-0) is a di-halogenated primary amine that serves as a highly specialized, non-substitutable building block in advanced pharmaceutical manufacturing. From a procurement and process chemistry standpoint, this compound is defined by its precise ortho and para fluorine substitution pattern, which strictly modulates the basicity of the amine (pKa ~8.58) and increases the lipophilicity (LogP ~2.1) of the resulting molecules . Its primary industrial value lies in its role as the terminal coupling reagent in the synthesis of second-generation HIV-1 integrase strand transfer inhibitors (INSTIs), specifically Dolutegravir and Cabotegravir [1]. Due to the sensitivity of these late-stage amidation reactions, commercial sourcing heavily prioritizes ultra-high purity grades (>98%) with strictly controlled dehalogenated and regioisomeric impurity profiles to ensure consistent downstream API yields and regulatory compliance[2].
Fluorinated building block with 2,4-difluoro substitution for pharmacophore integration in antiviral synthesis.
Air-sensitive liquid; store under inert gas with refrigeration. Requires controlled atmosphere during synthesis.
High-purity pharmaceutical intermediate grade available; purity specification to confirm with supplier.
Substituting 2,4-difluorobenzylamine with close analogs such as benzylamine, 4-fluorobenzylamine, or 2,4,6-trifluorobenzylamine is entirely unviable in targeted drug synthesis due to strict structure-activity relationship (SAR) requirements and process chemistry constraints. In the manufacturing of INSTIs, the specific 2,4-difluoro substitution pattern is an absolute requirement for optimal binding within the viral integrase active site; altering this pattern completely changes the target API identity and regulatory profile [1]. Furthermore, the electron-withdrawing effects of the two fluorine atoms specifically depress the amine's pKa compared to unsubstituted benzylamine, directly altering the nucleophilicity and kinetics of critical late-stage amide coupling reactions . Consequently, utilizing a generic or incorrectly substituted benzylamine will not only fail to produce the patented drug (e.g., yielding Bictegravir instead of Cabotegravir) but will also require entirely different activation reagents and continuous-flow residence times [1].
Non-fluorinated benzylamine has higher nucleophilicity and water solubility; reaction kinetics and extraction protocols may shift significantly.
2,6- or 3,4-difluorobenzylamine isomers produce structurally distinct drug substances; the 2,4-motif is a pharmacophoric requirement in key antivirals.
Air sensitivity and limited water solubility of 2,4-difluorobenzylamine demand inert-atmosphere and organic-solvent protocols not needed for many analogs.
The introduction of two highly electronegative fluorine atoms at the ortho and para positions of the benzyl ring significantly withdraws electron density from the primary amine. Consequently, 2,4-difluorobenzylamine exhibits a predicted pKa of approximately 8.58, which is markedly lower than the pKa of unsubstituted benzylamine (approx. 9.33) . This roughly 0.75 pKa unit difference translates to a nearly 6-fold reduction in basicity and altered nucleophilicity. In the context of API synthesis, this reduced nucleophilicity requires highly optimized activation conditions—such as the use of pivaloyl chloride, EDCI, or carbonyldiimidazole (CDI)—to efficiently drive the late-stage amidation of the tricyclic carboxylic acid core, preventing the formation of unreacted intermediates[1].
| Evidence Dimension | Amine basicity (pKa) |
| Target Compound Data | pKa ~8.58 |
| Comparator Or Baseline | Benzylamine (pKa ~9.33) |
| Quantified Difference | ~0.75 pKa unit reduction (approx. 6-fold lower basicity) |
| Conditions | Standard aqueous thermodynamic conditions (predicted/extrapolated) |
Process chemists must account for this reduced nucleophilicity when selecting coupling reagents and optimizing reaction times to ensure high-yielding amidation.
When procuring 2,4-difluorobenzylamine for the synthesis of HIV integrase inhibitors like Cabotegravir, the presence of structurally similar impurities is a critical failure point. Studies utilizing Molecular Rotational Resonance (MRR) spectroscopy have demonstrated the necessity of quantifying and controlling dehalogenated impurities (such as 4-fluorobenzylamine and unsubstituted benzylamine) and positional isomers (like 2,6-difluorobenzylamine) down to the 0.05% (v/v) level [1]. Because these impurities possess similar or slightly higher nucleophilicity, they readily participate in the amidation step, carrying over as inseparable des-fluoro or isomeric impurities in the final API[1].
| Evidence Dimension | Impurity carryover risk |
| Target Compound Data | High-purity 2,4-difluorobenzylamine (requires <0.05% dehalogenated analogs) |
| Comparator Or Baseline | Crude mixtures containing 4-fluorobenzylamine or benzylamine |
| Quantified Difference | Impurities must be controlled to 0.05–5% (v/v) limits to prevent direct incorporation into the API |
| Conditions | Raw material screening via MRR spectroscopy for Cabotegravir synthesis |
Procurement must prioritize ultra-high purity grades, as dehalogenated analogs will react competitively and ruin the final API batch.
The exact substitution pattern of the fluorobenzylamine precursor strictly dictates the identity of the resulting active pharmaceutical ingredient. In optimized three-step synthetic protocols for INSTIs, coupling the shared tricyclic core with 2,4-difluorobenzylamine specifically yields Cabotegravir (achieving up to 90% yield) [1]. In direct contrast, substituting this precursor with 2,4,6-trifluorobenzylamine shifts the reaction trajectory to produce Bictegravir (achieving an 87% yield) [1]. This demonstrates that the amine cannot be generically substituted; the specific di-fluoro pattern is an absolute requirement for Cabotegravir and Dolutegravir production.
| Evidence Dimension | Target API Yield and Identity |
| Target Compound Data | Yields Cabotegravir (90% yield in optimized coupling) |
| Comparator Or Baseline | 2,4,6-Trifluorobenzylamine (Yields Bictegravir, 87% yield) |
| Quantified Difference | Absolute divergence in final product identity with comparable high-efficiency yields (>85%) |
| Conditions | Coupling with shared tricyclic acid core using EDCI/DMAP at 80°C |
Buyers must secure the exact 2,4-difluoro isomer, as adding or removing a single fluorine atom completely alters the patented drug product being manufactured.
The incorporation of the 2,4-difluorobenzyl moiety into a drug molecule significantly alters its lipophilicity compared to non-fluorinated analogs. 2,4-Difluorobenzylamine itself has a computed XLogP3 of approximately 2.1, whereas unsubstituted benzylamine has a lower LogP of roughly 1.1 [1]. This increased lipophilicity is strategically utilized in medicinal chemistry to enhance the membrane permeability and metabolic stability of the resulting APIs. In the context of HIV integrase inhibitors, this specific lipophilic contribution is essential for achieving the desired oral bioavailability and the pharmacokinetic profile necessary for long-acting injectable formulations[2].
| Evidence Dimension | Lipophilicity (XLogP3) |
| Target Compound Data | 2,4-Difluorobenzylamine (XLogP3 ~2.1) |
| Comparator Or Baseline | Benzylamine (XLogP3 ~1.1) |
| Quantified Difference | ~1.0 log unit increase in lipophilicity |
| Conditions | Computed standard partition coefficient models |
The specific di-fluoro substitution is essential for achieving the precise lipophilic balance required for the API's bioavailability and formulation.
2,4-Difluorobenzylamine is the mandatory terminal amine used in the late-stage amidation of tricyclic carboxylic acid cores to produce the HIV-1 integrase inhibitors Dolutegravir and Cabotegravir. Its specific pKa and nucleophilicity profile dictate the choice of coupling reagents (e.g., CDI or EDCI) required to achieve high yields (>85%) in both batch and continuous flow manufacturing setups [1].
Due to the ~1.0 log unit increase in lipophilicity imparted by the 2,4-difluoro substitution compared to unsubstituted benzylamine, this compound is utilized to design APIs with enhanced metabolic stability and membrane permeability. This makes it a critical building block for formulating long-acting, slow-release injectables where precise pharmacokinetic profiles are required [2].
High-purity 2,4-difluorobenzylamine is utilized as a primary reference standard in Molecular Rotational Resonance (MRR) spectroscopy. It enables quality control laboratories to calibrate instruments for the detection and quantification of critical dehalogenated impurities (like 4-fluorobenzylamine) down to 0.05% (v/v) limits, ensuring raw material compliance before API synthesis [3].
Corrosive